6-Chloro-2-benzoxazolinone
Overview
Description
6-Chloro-2-benzoxazolinone, also known as this compound, is a useful research compound. Its molecular formula is C7H4ClNO2 and its molecular weight is 169.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 664284. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications
Pharmaceutical Applications :
- Derivatives of 6-Chloro-2-benzoxazolinone have been explored for a variety of pharmaceutical applications, such as anticonvulsant, antipyretic, analgesic, cardiotonic, antiulcer, antibacterial, antimicrobial, and antifungal effects (Candan et al., 2000).
- Some derivatives have shown significant analgesic properties, such as 1-(5-Chloro-3-methyl-2-benzoxazolone-6-yl)-2-[4-(2-methoxyphenyl)piperazine-1-y (Erdoğan et al., 1991).
- Ethanone derivatives from 2-benzoxazolinones have exhibited antimicrobial activity against bacteria and yeast-like fungi (Erol et al., 1996).
Agricultural and Environmental Research :
- Certain derivatives, like 5-chloro-6-methoxy-2-benzoxazolinone, can inhibit auxin-induced growth in maize seedlings, showcasing a potential role in plant growth regulation (Kato‐Noguchi et al., 1999).
- Benzoxazolinone detoxification is significant for plant survival against allelopathic attacks, highlighting its ecological relevance (Knop et al., 2007).
- 5, 6-dichloro-2-benzoxazolinone has been used effectively as a leather fungicide, demonstrating its applicability in material preservation (Dahl et al., 1961).
Synthesis of Other Compounds :
- 6-Acyl-2(3H)-benzoxazolones, derived from this compound, are key materials for preparing various pharmacological compounds (Aichaoui et al., 1992).
- 6-Methoxy-2-benzoxazolinone, a derivative, is utilized in synthesizing related compounds, illustrating its importance in chemical research (Richey et al., 1975).
Mechanism of Action
Target of Action
6-Chloro-2-benzoxazolinone, also known as Chlorzoxazone, primarily targets mast cells . Mast cells play a crucial role in the immune system and are involved in allergic reactions. They contain granules rich in histamine and heparin and are usually found in connective tissue and the mucous membranes .
Biochemical Pathways
Pigmentiphaga sp. strain DL-8 can transform this compound into 2-amino-5-chlorophenol (2A5CP), which it then utilizes as a carbon source for growth . The CDHB hydrolase (CbaA) was purified from strain DL-8, which can also hydrolyze 2-benzoxazolinone (BOA), 5-chloro-2-BOA, and benzamide .
Result of Action
The clinical result of Chlorzoxazone’s action is a reduction of the skeletal muscle spasm with relief of pain and increased mobility of the involved muscles . This is achieved by inhibiting the multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm of varied etiology .
Action Environment
The action environment of this compound can be influenced by various factors such as pH, temperature, and the presence of other substances. For example, the optimal pH for the activity of the CDHB hydrolase (CbaA) is 9.0, and the highest activity was observed at 55°C . The enzyme could be reactivated by Mg (2+), Ni (2+), Ca (2+), or Zn (2+)
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Chloro-2-benzoxazolinone are not fully understood. It is known that Pigmentiphaga sp. strain DL-8 can transform this compound into 2-amino-5-chlorophenol (2A5CP), which it then utilizes as a carbon source for growth . The enzyme responsible for this transformation is the CDHB hydrolase (CbaA) .
Cellular Effects
It is known that some derivatives of 2-Benzoxazolinone have demonstrated antibacterial activity against various bacterial microorganisms .
Molecular Mechanism
The molecular mechanism of this compound involves the enzyme CbaA, which can hydrolyze this compound . The enzyme is metal-dependent and can be reactivated by Mg(2+), Ni(2+), Ca(2+), or Zn(2+) .
Metabolic Pathways
This compound is involved in a metabolic pathway where it is transformed into 2-amino-5-chlorophenol by the enzyme CbaA . This compound is then utilized as a carbon source for growth by Pigmentiphaga sp. strain DL-8 .
Properties
IUPAC Name |
6-chloro-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATCZHXABVLZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041545 | |
Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19932-84-4 | |
Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19932-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019932844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chlorobenzoxazolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORO-2,3-DIHYDROBENZOXAZOL-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG1JLE50LE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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